Cathepsin B Inhibition Potency: Ki Comparison with Structural Analog Z-FA-CH2Cl
MDL 201053 (Z-FA-FMK) exhibits a 1.5-fold higher potency for cathepsin B inhibition compared to its chloromethyl ketone analog Z-FA-CH2Cl. The fluoromethyl ketone moiety confers enhanced electrophilicity, resulting in a lower Ki value [1].
| Evidence Dimension | Cathepsin B Inhibition Ki |
|---|---|
| Target Compound Data | Ki = 1.5 µM |
| Comparator Or Baseline | Z-FA-CH2Cl: Ki = 2.2 µM |
| Quantified Difference | 1.5-fold improvement (lower Ki) |
| Conditions | In vitro enzyme assay with purified cathepsin B, using synthetic peptide substrate |
Why This Matters
The 1.5-fold potency advantage may translate to lower effective concentrations in cell-based assays, reducing off-target effects and improving signal-to-noise ratio for cathepsin B-dependent studies.
- [1] Smith RA, et al. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry. 1988;27(17):6568-6573. DOI: 10.1021/bi00417a056. View Source
